copper diphosphide
Description
Properties
CAS No. |
12019-11-3 |
|---|---|
Molecular Formula |
CuP2-4 |
Molecular Weight |
125.49 g/mol |
IUPAC Name |
copper;phosphorus(3-) |
InChI |
InChI=1S/Cu.2P/q+2;2*-3 |
InChI Key |
AFYQWDTZPDKANI-UHFFFAOYSA-N |
Canonical SMILES |
[P-3].[P-3].[Cu+2] |
Synonyms |
copper diphosphide |
Origin of Product |
United States |
Preparation Methods
Hypophosphite Decomposition
A patent by describes a low-temperature route using copper salts and hypophosphites (e.g., NaH₂PO₂). Mixing CuCl₂·2H₂O and NaH₂PO₂·H₂O in a 1:3 molar ratio, followed by drying and calcination at 300–500°C under nitrogen, produces Cu₃P. To adapt this for CuP₂, the phosphorus precursor ratio must exceed 3:1. Thermogravimetric analysis (TGA) shows precursor decomposition initiating at 200°C, with CuP₂ nucleation occurring above 280°C. However, residual oxygen risks oxide formation, necessitating stringent inert conditions.
Vapor-Phase Deposition
Chemical vapor deposition (CVD) enables thin-film CuP₂ growth, though literature examples are sparse. Hypothetically, gaseous PH₃ and copper precursors could react on substrates at 400–600°C. Source’s use of a nitrogen-carbon matrix to stabilize Cu₃P nanoparticles hints at strategies to mitigate phosphorus loss during deposition.
Characterization of Copper Diphosphide
Rigorous characterization ensures phase purity and functional efficacy:
| Technique | Key Findings for CuP₂ | Reference |
|---|---|---|
| XRD | Peaks at 32.1°, 34.5°, 36.7° | |
| Raman | Bands at 380 cm⁻¹ (P–P stretch) | |
| SEM | Nanoparticles (50–100 nm) | |
| XPS | Cu 2p₃/₂ at 932.5 eV |
Electrochemical impedance spectroscopy (EIS) reveals a charge-transfer resistance of 25 Ω·cm², affirming conductivity.
Comparative Analysis of Synthesis Methods
| Method | Temperature (°C) | Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Mechanochemical | 25 | 12 h | 95 | 98 | High |
| High-Temperature | 450 | 0.5 h | 80 | 90 | Moderate |
| Hypophosphite | 300 | 0.5 h | 70 | 85 | High |
The mechanochemical approach excels in purity and scalability but requires post-synthesis carbon removal. High-temperature methods demand energy-intensive furnaces but achieve rapid synthesis .
Chemical Reactions Analysis
Types of Reactions: Copper diphosphide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly noted for its efficiency in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .
Common Reagents and Conditions: For oxidation reactions, this compound can be subjected to oxidative conditions using reagents such as oxygen or hydrogen peroxide. Reduction reactions often involve the use of reducing agents like hydrogen gas or sodium borohydride. Substitution reactions can be carried out using halogenating agents or other nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of copper oxides and phosphorus oxides, while reduction can yield elemental copper and phosphine .
Scientific Research Applications
Copper diphosphide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes . In industry, this compound is used in the production of advanced materials for energy storage and conversion, such as batteries and solar cells .
Mechanism of Action
The mechanism by which copper diphosphide exerts its effects involves its unique electronic structure and catalytic properties. In electrocatalytic reactions, this compound provides active sites for the adsorption and activation of reactant molecules. The copper-phosphorus bond plays a crucial role in facilitating electron transfer processes, thereby enhancing the efficiency of reactions such as HER and OER . Molecular targets and pathways involved include the interaction of this compound with hydrogen and oxygen species, leading to the formation of intermediate compounds that are subsequently converted to the desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinc Diphosphide (ZnP₂) and Cadmium Diphosphide (CdP₂)
- Structure: Both adopt monoclinic (P2₁/c) or orthorhombic structures, with ZnP₂ and CdP₂ showing similar homoelement P–P bonding. Phonon spectra of ZnP₂ and CdP₂ exhibit analogous gaps (240–260 cm⁻¹ and 320–400 cm⁻¹), suggesting intrinsic lattice dynamics shared across XP₂ systems .
Electronic Properties :
Property CuP₂ ZnP₂ CdP₂ Bandgap (eV) 1.5 1.8–2.0 1.6–1.8 Thermal Conductivity Low Moderate Moderate Thermoelectric ZT 0.4–0.6 0.3–0.5 0.2–0.4 Applications : ZnP₂ and CdP₂ are less studied for batteries but show promise in photovoltaics due to wider bandgaps. CuP₂ outperforms in thermoelectrics due to lower lattice thermal conductivity .
Silver Diphosphide (AgP₂)
- Structure: AgP₂ shares a monoclinic structure but with longer Ag–P bonds (2.45–2.50 Å vs. Cu–P bonds at 2.19–2.21 Å), leading to softer phonon modes .
- Functionality: AgP₂ nanocrystals exhibit low overpotential (−0.4 V vs. RHE) for CO₂ reduction to syngas (CO:H₂ ratio tunable from 4:1 to 1:2), a niche where CuP₂ is less effective .
Tungsten Diphosphide (WP₂)
- Electronic Behavior: WP₂ displays hydrodynamic electron flow under high magnetic fields, a property absent in CuP₂. This arises from strong electron-electron interactions and weak phonon scattering, enabling ultrahigh carrier mobility (~10⁵ cm²/V·s) .
- Topology : WP₂ is a type-II Weyl semimetal with Dirac-like points near the Fermi level, contrasting with CuP₂’s semiconductor behavior .
Copper(I) Phosphide (Cu₃P)
- Structure : Hexagonal (P6₃/mmc) with Cu₃P₃ rings, lacking P–P bonds.
- Electrochemistry : Cu₃P has lower Li-ion capacity (~400 mAh/g) but faster charge/discharge kinetics than CuP₂ due to isotropic Li⁺ diffusion pathways .
Data Tables
Table 1: Structural and Electronic Comparison of Transition Metal Diphosphides
Table 2: Electrochemical Performance in Batteries
| Compound | Capacity (mAh/g) | Cyclability (100 cycles) | Conductivity (S/cm) |
|---|---|---|---|
| CuP₂ | 1,500 | 85% | 10⁻³–10⁻⁴ |
| Cu₃P | 400 | 95% | 10⁻²–10⁻³ |
Q & A
Q. What are the established methods for synthesizing and characterizing copper diphosphide (CuP₂)?
- Methodological Answer : CuP₂ synthesis typically involves high-temperature solid-state reactions or chemical vapor transport. For example, stoichiometric mixtures of copper and red phosphorus are sealed in evacuated quartz tubes and heated to 600–800°C for 1–2 weeks . Characterization requires X-ray diffraction (XRD) to confirm the orthorhombic crystal structure (space group Pnma) and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry. Electron microscopy (SEM/TEM) is critical for analyzing morphology and phase purity .
- Table 1 : Synthesis Conditions from Literature
| Precursors | Temperature (°C) | Duration | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| Cu + P | 700 | 10 days | 85 | XRD, EDS, SEM |
| CuCl₂ + PH₃ | 500 (gas phase) | 24 hrs | 70 | TEM, Raman |
Q. What is the crystal structure and bonding nature of CuP₂?
- Methodological Answer : CuP₂ adopts an orthorhombic structure with copper atoms in a distorted tetrahedral coordination and P₂ dimers. Bonding involves covalent P–P interactions and ionic Cu–P bonds. Synchrotron X-ray absorption spectroscopy (XAS) can probe Cu oxidation states (typically +1), while density functional theory (DFT) calculations validate charge distribution .
Advanced Research Questions
Q. How do computational methods like DFT address electronic structure discrepancies in CuP₂?
- Methodological Answer : DFT with generalized gradient approximation (GGA) functionals (e.g., PBE) often underestimates bandgaps due to incomplete electron correlation. Hybrid functionals (HSE06) or GW quasiparticle corrections improve accuracy. For example, GGA predicts a metallic state for CuP₂, while experiments suggest semiconducting behavior—a contradiction resolved by including spin-orbit coupling and van der Waals corrections .
- Table 2 : Computational Approaches for CuP₂ Electronic Structure
| Method | Bandgap (eV) | Key Limitations |
|---|---|---|
| GGA-PBE | 0 (metallic) | Underestimates correlation |
| HSE06 | 0.8 | Computationally intensive |
| GW approximation | 1.2 | Requires high computational resources |
Q. What experimental and theoretical contradictions exist in CuP₂’s optical properties?
- Methodological Answer : Experimental UV-Vis spectra often show absorption edges at 1.5–2.0 eV, conflicting with DFT-predicted bandgaps. This discrepancy arises from excitonic effects and defect states, which are not fully captured in standard DFT. Spectroscopic ellipsometry combined with Bethe-Salpeter equation (BSE) calculations can reconcile these differences by accounting for excitons .
Q. How do hydrodynamic electron transport phenomena manifest in CuP₂?
- Methodological Answer : In materials like tungsten diphosphide (WP₂), hydrodynamic electron flow is observed via non-local resistivity measurements and thermal conductivity anomalies. For CuP₂, similar behavior could be investigated using cryogenic magnetotransport experiments (4–300 K) to detect negative magnetoresistance or vorticity—a hallmark of electron-electron scattering dominance .
Q. What role do quasiparticle effects play in CuP₂’s nonlinear optical response?
- Methodological Answer : Quasiparticle renormalization significantly enhances nonlinear susceptibility (χ⁽³⁾) in diphosphides. For instance, ZnGeP₂ exhibits a 30% increase in χ⁽³⁾ when many-body effects are included. For CuP₂, time-dependent DFT (TDDFT) or Green’s function methods (e.g., ab initio BSE) are necessary to model these effects .
Guidelines for Rigorous Research Design
- Frameworks : Use the PICO framework to structure studies:
- Population: CuP₂ single crystals/thin films.
- Intervention: Doping (e.g., Ni substitution), strain engineering.
- Comparison: Undoped CuP₂ or isostructural compounds (e.g., WP₂).
- Outcome: Bandgap modulation, carrier mobility.
- FINER Criteria : Ensure questions are Feasible (e.g., accessible synthesis tools), Interesting (e.g., topological properties), Novel (e.g., unexplored optoelectronic applications), Ethical (safe handling of phosphorus), and Relevant (energy storage or quantum computing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
